5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a carbaldehyde group at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper complexes can enhance the reaction rate and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Pyrazole derivatives have shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials with specific properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
- 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol
- 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Uniqueness
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C11H6ClF3N2O |
---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-7(6-18)5-16-17(10)9-3-1-2-8(4-9)11(13,14)15/h1-6H |
InChI Key |
IFXCEOVCHCGNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.